molecular formula C15H18N6O4S B10875038 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide

4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide

Cat. No.: B10875038
M. Wt: 378.4 g/mol
InChI Key: KRPWTZUKXAPXLF-UHFFFAOYSA-N
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Description

4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a purine derivative linked to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine. This can be achieved through the condensation of guanine with dimethylamine under controlled conditions.

    Linking the Purine to the Benzenesulfonamide: The purine derivative is then reacted with 2-bromoethylamine to form an intermediate. This intermediate is subsequently coupled with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonamide group, often using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an antimicrobial or anticancer agent. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes, inhibiting their activity. The benzenesulfonamide group can interact with proteins, altering their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)amino]ethyl}benzenesulfonamide
  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzene-1-sulfonate

Uniqueness

Compared to similar compounds, 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide is unique due to its specific structural configuration. The position of the aminoethyl linkage and the presence of the benzenesulfonamide group confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N6O4S

Molecular Weight

378.4 g/mol

IUPAC Name

4-[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C15H18N6O4S/c1-20-12-11(13(22)21(2)15(20)23)18-14(19-12)17-8-7-9-3-5-10(6-4-9)26(16,24)25/h3-6H,7-8H2,1-2H3,(H2,16,24,25)(H2,17,18,19)

InChI Key

KRPWTZUKXAPXLF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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